4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
Scientific Research Applications
Synthetic Strategies and Biological Activity
Pyrazoline Derivatives for Anticancer Agents : Pyrazoline derivatives are being extensively researched for their potential as anticancer agents. Innovative synthetic strategies have been developed to enhance their biological activity, suggesting a wide applicability of pyrazoline compounds in pharmaceutical chemistry (Ray et al., 2022).
Synthesis and Reactivity of Pyrazolines : Research on hexasubstituted pyrazolines demonstrates the chemical versatility of pyrazoline compounds, which can be synthesized through various methods and have potential applications in creating novel organic materials (Baumstark et al., 2013).
Pyrazole as a Pharmacophore : The pyrazole moiety is recognized as a pharmacophore due to its presence in many biologically active compounds. This highlights the importance of pyrazole and its derivatives in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Chemical Properties and Applications
Ionic Liquids and Pyrazoline Chemistry : Ionic liquids are used as solvents for the chemical modification of cellulose, suggesting potential utility in processing and applying pyrazoline derivatives in materials science (Heinze et al., 2008).
Polyfunctional Heteroaromatics Synthesis : Investigations into the synthesis of novel functionalized heteroaromatic compounds, including pyrazoline derivatives, highlight the unexpected chemical transformations and structural complexities achievable, opening avenues for innovative applications (Moustafa et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
The compound acts as an inhibitor of liver alcohol dehydrogenase . It interacts with the enzyme, potentially altering its structure or function, and thereby inhibiting its ability to metabolize alcohols.
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGPXKIVYCKEHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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